molecular formula C8H15N3 B1423497 [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine CAS No. 1216209-29-8

[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine

Cat. No. B1423497
CAS RN: 1216209-29-8
M. Wt: 153.22 g/mol
InChI Key: CRXNCIWFXSEVPU-UHFFFAOYSA-N
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Description

“[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine” is a chemical compound with the molecular formula C8H15N3. It has a molecular weight of 153.22 . This compound is part of a larger class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of [1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine consists of an imidazole ring attached to a methanamine group . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The methanamine group consists of a single carbon atom bonded to three hydrogen atoms and one nitrogen atom .

Scientific Research Applications

Cytotoxic Effects in Cancer Research

  • Cytotoxicity in Cancer Cells: A study discusses the synthesis of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes, showing significant cytotoxic effects on the NCI-H460 lung cancer cell line. These compounds, particularly Pt-4a, demonstrated a potent cytotoxic effect, comparable to cisplatin, and interact directly with nuclear DNA, inducing p53 and p21(Waf) expression in cancer cells (Ferri et al., 2013).

Synthesis of Novel Derivatives

  • Novel Oxadiazole Derivatives: A series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were synthesized. These derivatives offer potential for various applications in chemistry and materials science (Vishwanathan & Gurupadayya, 2014).

Multicomponent Chemical Synthesis

  • Synthesis of Imidazopyrazines: A study describes a one-pot multicomponent reaction to synthesize substituted imidazopyrazines, utilizing the imidazole nitrogen atom to intercept the nascent nitrilium ion. This method shows robustness in the synthesis of imidazopyrazine derivatives (Galli et al., 2019).

Biological Activity of Derivatives

  • Antibacterial and Antifungal Activities: Benzimidazole derivatives, including 1H-benzo[d]imidazol-2-yl)methanamine, were synthesized and showed significant antimicrobial activity, comparable to standard treatments. This demonstrates the potential of these compounds in medicinal chemistry (Ajani et al., 2016).

Metal Complex Synthesis and Application

  • Metal Complexes for Hydroxylation of Alkanes: A study involved the synthesis of non-heme diiron(III) complexes using imidazole derivatives, including (1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)-methanamine, for selective hydroxylation of alkanes. This work has implications for catalytic processes in organic chemistry (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)6-11-4-3-10-8(11)5-9/h3-4,7H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXNCIWFXSEVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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